molecular formula C6H5BrO2 B8776036 5-Bromo-2-methylfuran-3-carbaldehyde

5-Bromo-2-methylfuran-3-carbaldehyde

Cat. No. B8776036
M. Wt: 189.01 g/mol
InChI Key: HGSFCYAUAKDEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methylfuran-3-carbaldehyde is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methylfuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylfuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-methylfuran-3-carbaldehyde

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-2-methylfuran-3-carbaldehyde

InChI

InChI=1S/C6H5BrO2/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3

InChI Key

HGSFCYAUAKDEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-bromo-2-methyl-3-furancarboxylate (Example 49 (1)) (7.5 g) in tetrahydrofuran (30 mL) was added dropwise to a suspension of lithium aluminum hydride (1.9 g) in tetrahydrofuran (30 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 30 min. The reaction mixture was treated with 1N hydrochloric acid, poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (5% ethyl acetate/hexane to 40% ethyl acetate/hexane) to give (5-bromo-2-methylfuran-3-yl)methanol (5.7 g, 60%) as an oil. A suspension of the obtained (5-bromo-2-methylfuran-3-yl)methanol (5.5 g) and manganese dioxide (15 g) in tetrahydrofuran (100 mL) was stirred at 40° C. for 2 days. Manganese dioxide was filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 20% ethyl acetate/hexane), and crystallized from ethyl acetate/hexane to give the title compound (2.8 g, 51%) as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Yield
51%

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